

In Vivo Toxicology Profile of Oxyquinoline Sulfate: A Technical Guide

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Compound of Interest

Compound Name: Oxyquinoline sulfate

Cat. No.: B1678125

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Executive Summary

This technical guide provides a comprehensive overview of the in vivo toxicological profile of **oxyquinoline sulfate** (also known as 8-hydroxyquinoline sulfate). **Oxyquinoline sulfate** is a compound with a history of use as an antiseptic, fungicide, and chelating agent in various industrial and pharmaceutical applications.[1] Understanding its toxicological characteristics is critical for risk assessment and ensuring safety in its development and application. This document synthesizes key findings from acute, sub-chronic, chronic, genetic, and reproductive toxicity studies. All quantitative data are presented in structured tables, and key experimental methodologies are detailed to provide a thorough resource for scientific and professional reference.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Following administration, oxyquinoline is metabolized and its conjugates are excreted. Intravenous administration in rats resulted in the formation of glucuronide and sulfate conjugates. These metabolites were found in both bile and urine, with glucuronides accounting for approximately 9% of the dose in bile and 60% in urine.[2] Sulfate conjugates were also identified in urine, constituting up to 23% of the administered dose.[2] This indicates that the

liver plays a significant role in the metabolism of oxyquinoline, preparing it for systemic elimination.

Acute Toxicity

Oxyquinoline sulfate exhibits moderate acute toxicity following oral ingestion.^[1] The median lethal dose (LD50) has been established in several rodent studies. It is reported as a poison by ingestion.^[1]

Species	Strain	Route of Administration	Test Article	LD50	Reference
Rat	Not Specified	Oral	Oxyquinoline Sulfate	1200 mg/kg	^[3]
Mouse	CF1	Oral	Oxyquinoline	177 mg/kg	^[3]
Mouse	Not Specified	Intraperitoneal	8-Quinolinol	48 mg/kg	^[1]

Sub-chronic and Chronic Toxicity

Repeated dose studies are essential for determining the potential target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL).

Sub-chronic Toxicity

A key 13-week feeding study was conducted by the National Toxicology Program (NTP) on 8-hydroxyquinoline in rats.

Species	Strain	Route	Duration	Dose Levels (ppm in diet)	Observed Effects	Reference
Rat	Fischer 344/N	Oral (Feed)	13 weeks	0, 800, 1500, 3000, 6000, 12000	The study was used to set doses for a subsequent chronic bioassay. Specific effects at each dose level were not detailed in the reviewed literature, but no severe health effects were noted.	[4]

Based on the available data, oxyquinoline and its sulfate salt demonstrate low sub-chronic toxicity in animal studies.[2][5]

Chronic Toxicity and Carcinogenicity

Long-term bioassays have been conducted to evaluate the carcinogenic potential of 8-hydroxyquinoline. The International Agency for Research on Cancer (IARC) has classified 8-hydroxyquinoline as Group 3, "not classifiable as to its carcinogenicity to humans," based on

inadequate evidence in animals.[4] However, multiple rodent feeding studies have found no evidence of carcinogenicity.[2][6]

Species	Strain	Route	Duration	Dose Levels (ppm in diet)	Findings	Reference
Rat	F344/N	Oral (Feed)	103 weeks	0, 1500, 3000	No evidence of carcinogenicity.	[7]
Mouse	B6C3F1	Oral (Feed)	103 weeks	0, 1500, 3000	No evidence of carcinogenicity.	[7]
Mouse	Genetically Altered (c-Ha-ras)	Not Specified	Not Specified	Not Specified	Not carcinogenic.	[1]

An older study reported tumors in the bladder, brain, and uteri of rats and mice when 8-hydroxyquinoline was administered intravaginally, though this route is not typical for systemic exposure assessment.[1]

Genotoxicity

The genotoxic potential of oxyquinoline and its sulfate has been evaluated in a variety of in vitro and in vivo assays, with mixed results.

Assay Type	Test System	Metabolic Activation	Result	Reference
In Vitro				
Bacterial Reverse Mutation (Ames Test)	Salmonella typhimurium	With S9	Positive	[2][6]
Mammalian Cell Mutation	Mouse Lymphoma Assay	With S9	Positive	[2]
Chromosome Aberration	In vitro study	Not Specified	Some evidence of increase	[2]
DNA Binding	Not Specified	With liver enzymes	Positive	[1][2]
Unscheduled DNA Synthesis (UDS)	Rat Hepatocytes	Not Specified	Negative	[2]
In Vivo				
Sex-Linked Recessive Lethal	Drosophila melanogaster	N/A	Negative	[2]
Micronucleus Test	Mouse Bone Marrow	N/A	Negative	[2]
Micronucleus Test	Rat Bone Marrow & Hepatocytes	N/A	Negative	[2]
Sister Chromatid Exchange	Rat	N/A	Increased (but no chromosome aberrations)	[2]

The data suggest that while **oxyquinoline sulfate** can be mutagenic in some in vitro systems, particularly with metabolic activation, the evidence for in vivo genotoxicity is largely negative.

Reproductive and Developmental Toxicity

The European Union has classified oxyquinoline (the base) as a "presumed human reproductive toxicant" (Repr. 1B); however, **oxyquinoline sulfate** is not classified as a CMR (Carcinogenic, Mutagenic, or toxic for Reproduction) substance.^[5]

A key study in rats evaluated the effects of oxyquinoline on reproduction and development.

Species	Strain	Route	Dose Levels (mg/kg/day)	Duration	Findings	Reference
Rat	Crj:CD	Gavage	Up to 400	Males: 42 days; Females: 42-46 days (through mating & gestation)	Reproduction: No adverse effects on evaluated parameters. Developmental: Decreased fetal body weights (mid/high doses) and decreased mean placental weights (all doses).	[2]

These findings indicate that while reproductive function may not be directly impaired, developmental effects on the fetus can occur at maternally exposed doses.

Other Toxicological Endpoints

- Ocular Irritation: A 100 mg dose of oxyquinoline was found to be slightly irritating to the eye. [2]
- Dermal Irritation & Sensitization: In clinical tests, oxyquinoline at 1% in petrolatum was neither an irritant nor a sensitizer.[2] However, allergic reactions and exacerbated eczema have been reported from topical use of **oxyquinoline sulfate** in humans.[4]

Mechanism of Action

The primary mode of action for oxyquinoline's biological activity, including its antimicrobial and potential toxic effects, is believed to be its function as a strong chelating agent.[1][7] By binding to essential divalent metal ions (e.g., copper, zinc, iron), it can disrupt the function of metalloenzymes and other critical cellular processes that depend on these metals for metabolism and stability. This disruption of metal homeostasis can lead to oxidative stress and interfere with cellular signaling pathways, ultimately resulting in cytotoxicity.[7][8]

Detailed Experimental Protocols

Protocol: NTP Chronic Toxicity & Carcinogenicity Bioassay

- Test Article: 8-Hydroxyquinoline (99% pure)
- Species/Strain: Fischer 344/N (F344/N) rats and B6C3F1 mice.
- Animal Allocation: 50 males and 50 females per dose group.
- Route of Administration: Oral, mixed in feed.
- Dose Levels: 0 (control), 1500, or 3000 ppm.
- Duration: 103 weeks.
- Endpoints Evaluated:
 - Survival and body weight changes.
 - Clinical observations.

- Complete necropsy at termination.
- Histopathological examination of all major organs and any gross lesions.
- Reference:[7]

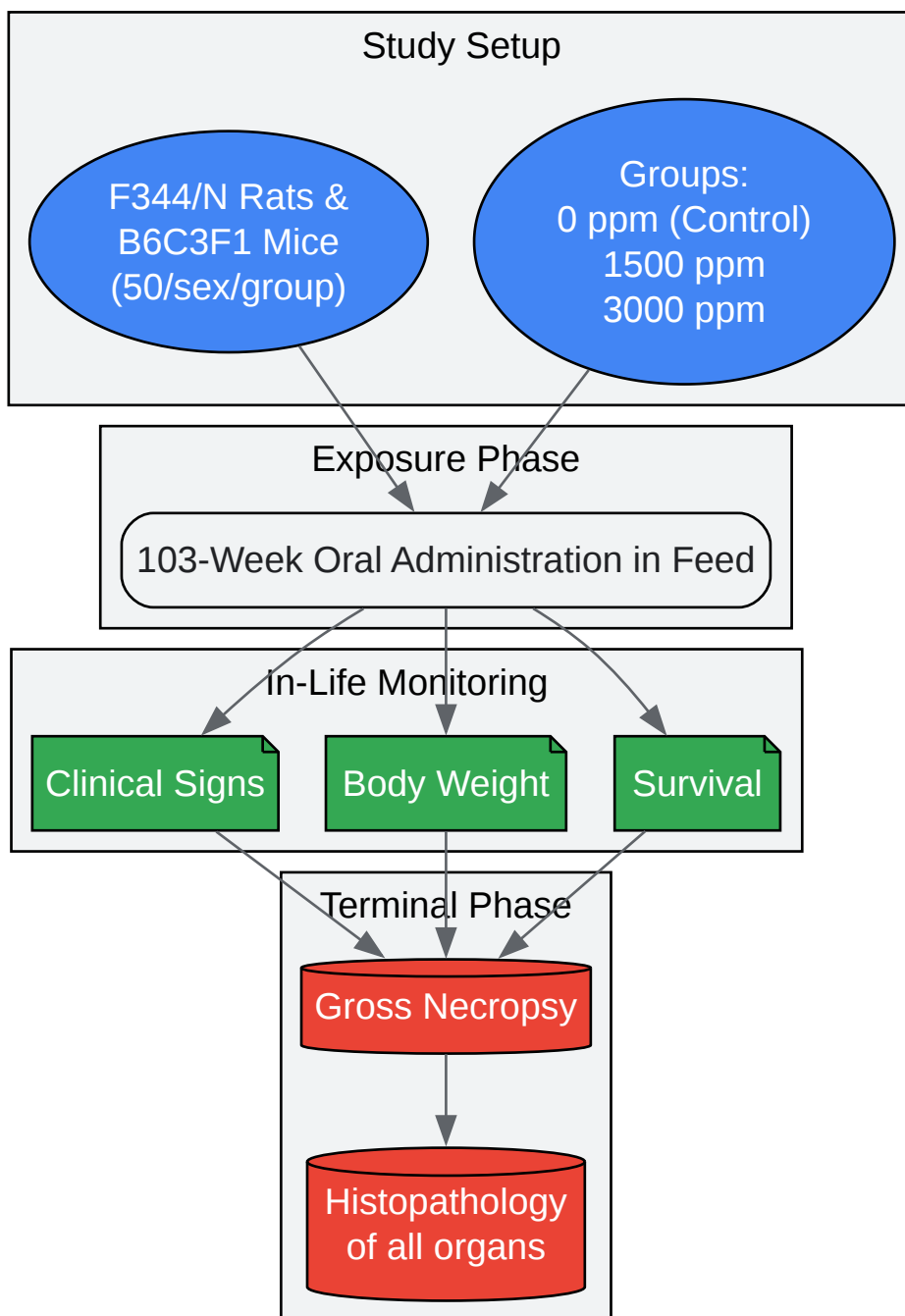
Protocol: General Reproductive/Developmental Toxicity Screening (based on OECD 421)

- Test Article: Oxyquinoline
- Species/Strain: Crj:CD Rat.
- Animal Allocation: Groups of sexually mature males and females.
- Route of Administration: Oral gavage.
- Dose Levels: Up to 400 mg/kg/day.
- Dosing Duration:
 - Males: Dosed for 2 weeks prior to mating, during a 2-week mating period, and for 2 weeks post-mating (total of at least 4 weeks).
 - Females: Dosed for 2 weeks prior to mating, during mating, throughout gestation, and until at least day 4 of lactation.
- Endpoints Evaluated:
 - Parental: Mortality, clinical signs, body weight, food consumption, mating performance, fertility indices.
 - Offspring: Number of live/dead pups, pup survival to day 4, pup weights, clinical signs, gross necropsy of pups.
 - Developmental: Examination of fetuses for external abnormalities; assessment of placental and fetal weights.

- Reference:[2]

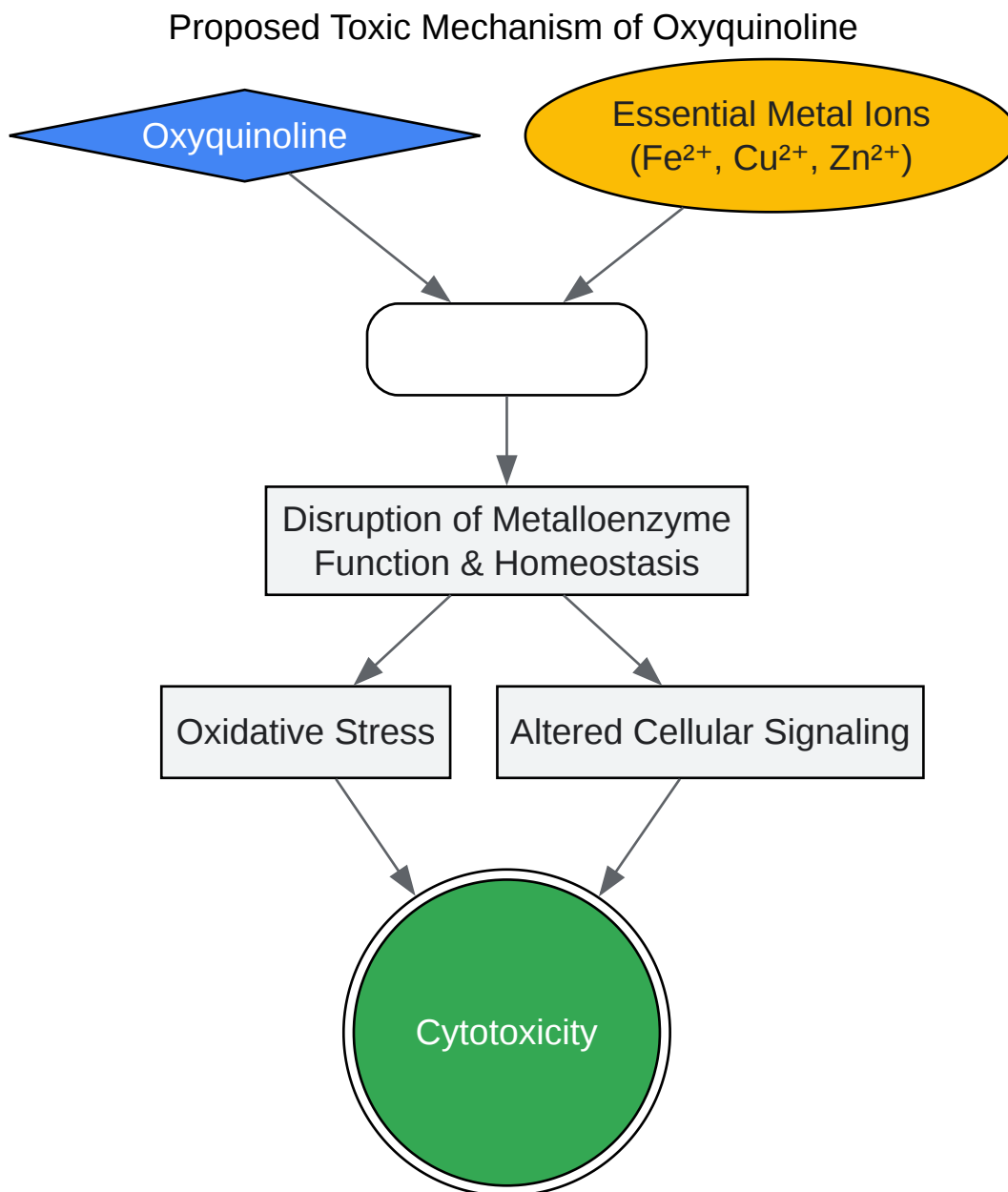
Visualizations (Graphviz)

Experimental Workflow: 103-Week Carcinogenicity Bioassay



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Caption: Workflow for the NTP 103-Week Carcinogenicity Bioassay.



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Caption: Proposed toxicity mechanism via metal chelation.

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